molecular formula C22H29N3S B216391 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide

4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide

Cat. No. B216391
M. Wt: 367.6 g/mol
InChI Key: CAFOAKBCUXUGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide, also known as BBP, is a synthetic compound that belongs to the class of piperazine derivatives. BBP has been widely used in scientific research due to its unique chemical structure and potential biological activities.

Mechanism of Action

The exact mechanism of action of 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide is not fully understood, but it is believed to involve the modulation of neurotransmitters and receptors in the CNS. This compound has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, and enhance the release of dopamine and norepinephrine. This compound may also act as a calcium channel blocker and inhibit the influx of calcium ions into cells. Additionally, this compound may activate the nitric oxide pathway and promote vasodilation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In CNS studies, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and mood enhancement. This compound has also been shown to decrease the levels of corticosterone, a stress hormone, in the brain. In cardiovascular studies, this compound has been shown to relax blood vessels and lower blood pressure, which can improve blood flow and reduce the risk of cardiovascular disease. In cancer studies, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has several advantages for lab experiments, including its unique chemical structure, potential biological activities, and availability in pure form. This compound can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. Researchers should take precautions when handling this compound and use appropriate safety measures.

Future Directions

There are several future directions for 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide research, including its potential therapeutic applications in CNS disorders, cardiovascular disease, and cancer. This compound may also have applications in drug discovery and development, particularly in the development of new serotonin receptor agonists and calcium channel blockers. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to optimize its therapeutic potential.

Synthesis Methods

4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide can be synthesized through a multi-step process involving the reaction of 1-benzylpiperazine with 4-butylbenzene-1-thiol in the presence of a catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization. The purity of this compound can be confirmed through spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been extensively studied for its potential biological activities, including its effects on the central nervous system (CNS), cardiovascular system, and cancer cells. In CNS studies, this compound has been shown to act as a serotonin receptor agonist and enhance the release of dopamine and norepinephrine. This compound also exhibits anxiolytic and antidepressant-like effects in animal models. In cardiovascular studies, this compound has been shown to relax blood vessels and lower blood pressure. In cancer studies, this compound has been shown to inhibit the growth of various cancer cells, including breast and lung cancer cells.

properties

Molecular Formula

C22H29N3S

Molecular Weight

367.6 g/mol

IUPAC Name

4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C22H29N3S/c1-2-3-7-19-10-12-21(13-11-19)23-22(26)25-16-14-24(15-17-25)18-20-8-5-4-6-9-20/h4-6,8-13H,2-3,7,14-18H2,1H3,(H,23,26)

InChI Key

CAFOAKBCUXUGKT-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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